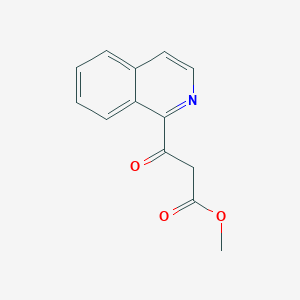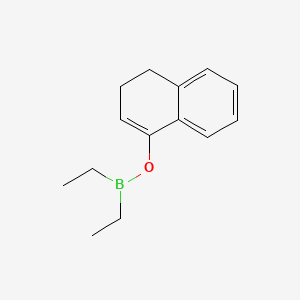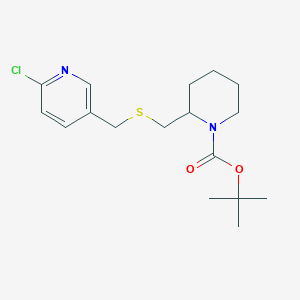![molecular formula C14H14O B13955244 4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
4,6-Dimethyl-[1,1'-biphenyl]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups at the 4 and 6 positions and a hydroxyl group at the 2 position on the biphenyl structure. It is a colorless to pale yellow crystalline solid with a distinct aromatic odor. The molecular formula of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol is C14H14O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous tetrahydrofuran (THF).
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere.
Hydroxylation: The final step involves the hydroxylation of 4,4’-dimethyl-1,1’-biphenyl to introduce the hydroxyl group at the 2 position, yielding 4,6-Dimethyl-[1,1’-biphenyl]-2-ol.
Industrial Production Methods
Industrial production of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Safety measures are strictly followed due to the toxicity of some reagents involved, such as thallium salts.
化学反応の分析
Types of Reactions
4,6-Dimethyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4,6-dimethylbiphenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4,6-dimethyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 4,6-dimethylbiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
4,6-Dimethyl-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their function. It can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
類似化合物との比較
Similar Compounds
Biphenyl: The parent compound with no substituents.
4,4’-Dimethylbiphenyl: Similar structure but lacks the hydroxyl group.
4,4’-Dimethyl-1,1’-biphenyl-2-ol: Similar structure but with different substitution pattern.
Uniqueness
4,6-Dimethyl-[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 2 position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
特性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
3,5-dimethyl-2-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChIキー |
GHQKKXMTRJXSQY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


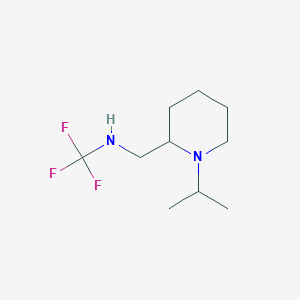
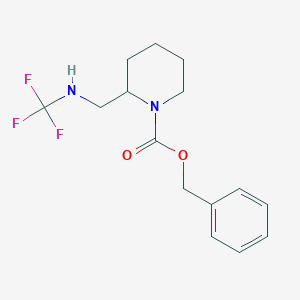
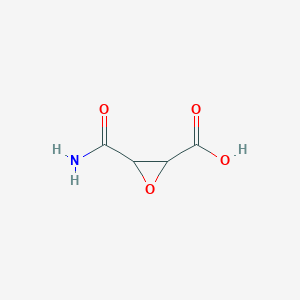



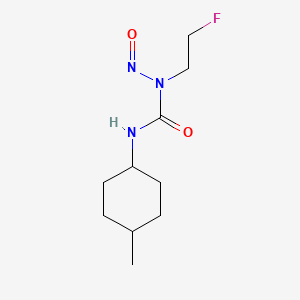
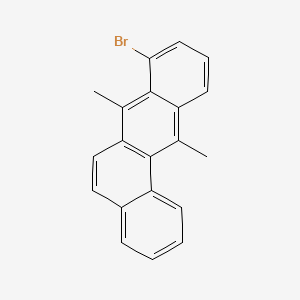

![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
